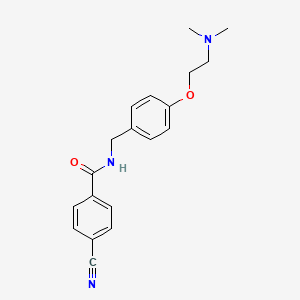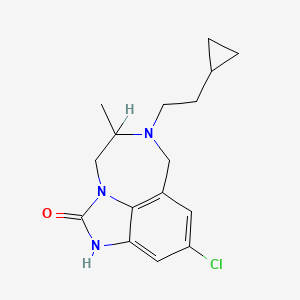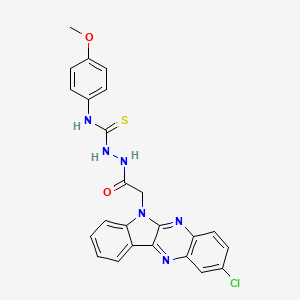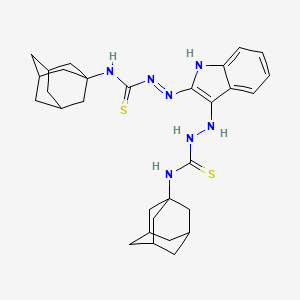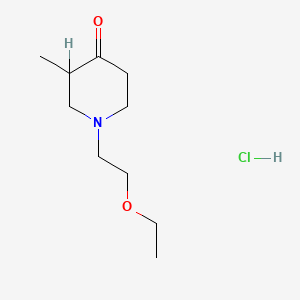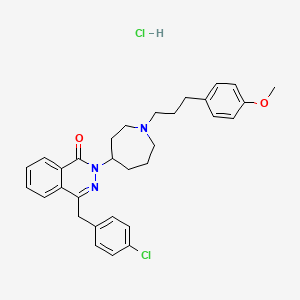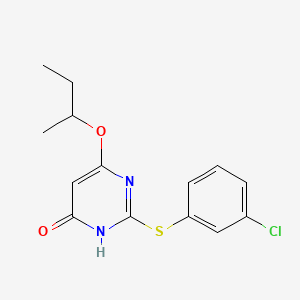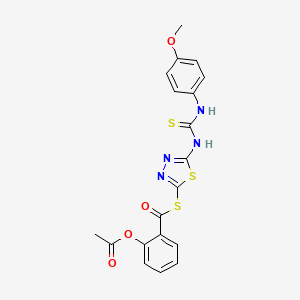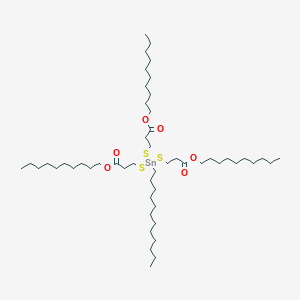
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes multiple functional groups such as thioethers, esters, and organotin moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves multi-step organic synthesis. The process begins with the preparation of the decyl and dodecyl precursors, followed by the introduction of the thioether and ester functionalities. The final step involves the incorporation of the organotin moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The organotin moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the ester groups can produce alcohols.
Applications De Recherche Scientifique
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty polymers and as an additive in coatings and paints.
Mécanisme D'action
The mechanism of action of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets through its functional groups. The thioether and ester groups can form hydrogen bonds and van der Waals interactions with target molecules, while the organotin moiety can coordinate with metal ions and other ligands. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate: shares similarities with other organotin compounds such as tributyltin oxide and triphenyltin chloride.
Thiocarbonyl Compounds: These compounds have similar reactivity due to the presence of thiocarbonyl groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and an organotin moiety. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
83898-45-7 |
|---|---|
Formule moléculaire |
C51H100O6S3Sn |
Poids moléculaire |
1024.2 g/mol |
Nom IUPAC |
decyl 3-[bis[(3-decoxy-3-oxopropyl)sulfanyl]-dodecylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C13H26O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;1-3-5-7-9-11-12-10-8-6-4-2;/h3*16H,2-12H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
SYUDBSXLEWBGBL-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)

